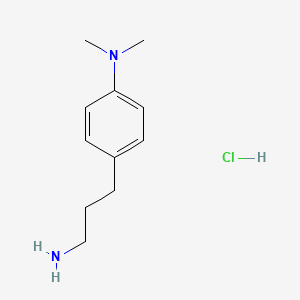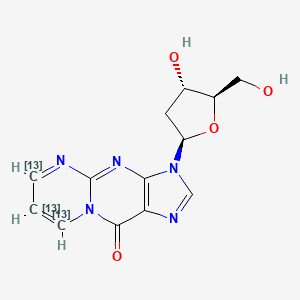
M1G-DR-13C3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
M1G-DR-13C3 can be synthesized using enzymatic coupling methods. One approach involves coupling the nucleobase to deoxyribose mediated by the enzyme nucleoside 2′-deoxyribosyltransferase . This enzyme catalyzes the transfer of the deoxyribosyl moiety from a deoxyribonucleoside to another nucleoside base. Another method uses commercially available enzymes, purine nucleoside phosphorylase and thymidine phosphorylase, to achieve the coupling .
Industrial Production Methods
Industrial production of this compound typically involves custom synthesis due to its complex nature and specific requirements. The compound is synthesized in controlled environments to ensure high purity and stability.
化学反应分析
Types of Reactions
M1G-DR-13C3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for understanding the compound’s behavior and interactions in biological systems.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include aldehyde reactive probes and various enzymes . The conditions for these reactions are carefully controlled to ensure the stability and integrity of the compound.
Major Products Formed
The major products formed from the reactions of this compound include modified DNA adducts and other derivatives that are used in further studies to understand the compound’s role in oxidative stress and DNA damage .
科学研究应用
M1G-DR-13C3 has a wide range of scientific research applications:
Chemistry: It is used to study the mechanisms of lipid peroxidation and the formation of DNA adducts.
Biology: The compound helps in understanding the molecular pathways involved in oxidative stress and DNA damage.
Medicine: this compound is used in research to evaluate the genotoxicity of various chemicals and their potential carcinogenic effects.
Industry: The compound is used in the development of diagnostic tools and assays for detecting oxidative stress and DNA damage.
作用机制
属性
分子式 |
C13H13N5O4 |
|---|---|
分子量 |
306.25 g/mol |
IUPAC 名称 |
3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl](4,5,6-13C3)pyrimidino[1,2-a]purin-10-one |
InChI |
InChI=1S/C13H13N5O4/c19-5-8-7(20)4-9(22-8)18-6-15-10-11(18)16-13-14-2-1-3-17(13)12(10)21/h1-3,6-9,19-20H,4-5H2/t7-,8+,9+/m0/s1/i1+1,2+1,3+1 |
InChI 键 |
QZDHOBJINVXQCJ-XPFACQFTSA-N |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C4N=[13CH][13CH]=[13CH]N4C3=O)CO)O |
规范 SMILES |
C1C(C(OC1N2C=NC3=C2N=C4N=CC=CN4C3=O)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


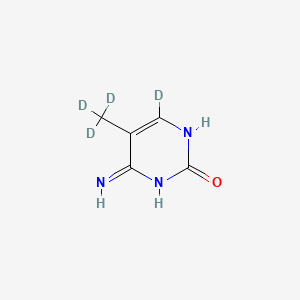
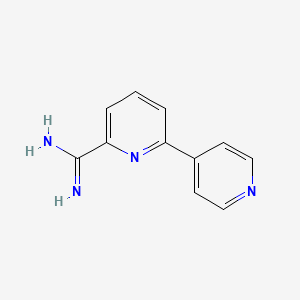
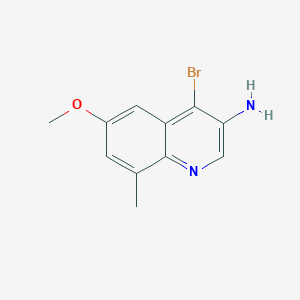
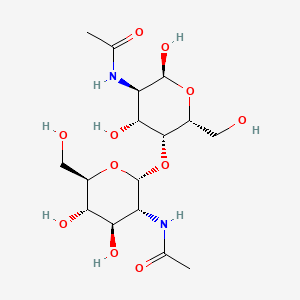
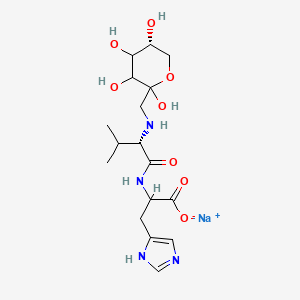
![[(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-2-phenyl-3-sulfooxypropanoate](/img/structure/B13841403.png)
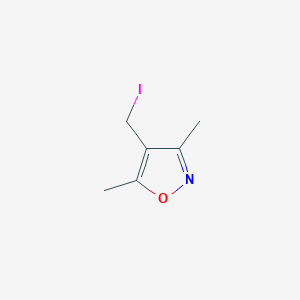
![(1R,9S,12S,15R,16E,18R,19S,21S,23R,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3S,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B13841413.png)
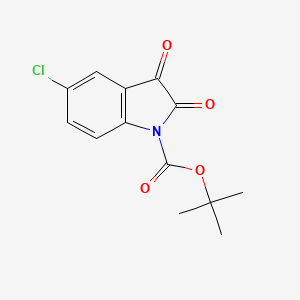
![a-Phenyl-a-[3-(a-2-pyridylbenzylidene)-1,4-cyclopentadien-1-yl]-2-pyridinemethanol](/img/structure/B13841445.png)

![Methyl 5-[2-[benzyl-[6-(4-phenylbutoxy)hexyl]amino]acetyl]-2-hydroxybenzoate](/img/structure/B13841472.png)
![(5R,6S)-6-[(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)-3-morpholinone](/img/structure/B13841476.png)
